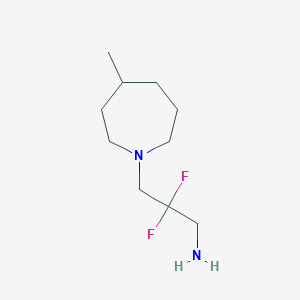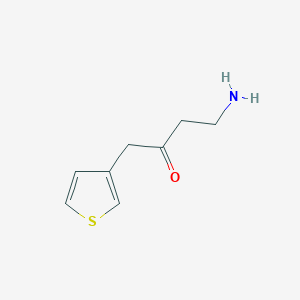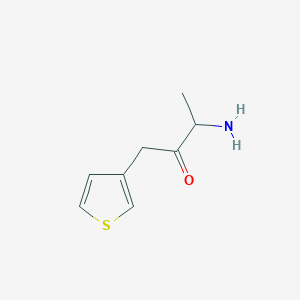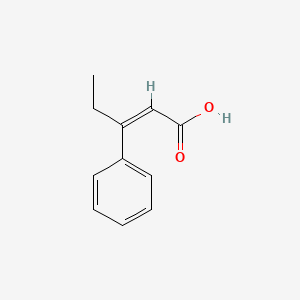
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione is a sulfur-containing heterocyclic compound. It features a thiane ring, which is a six-membered ring containing one sulfur atom. The compound is characterized by the presence of two amino groups and a sulfone group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-(aminomethyl)thiophene-2-carboxylic acid with ammonia in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to facilitate the formation of the thiane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiane derivatives.
Applications De Recherche Scientifique
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminocoumarin: Another compound with an amino group and a heterocyclic ring.
3-(Aminomethyl)thiophene: A precursor in the synthesis of 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione.
4-Amino-3-fluorobenzonitrile: A compound with similar functional groups but different ring structure.
Uniqueness
This compound is unique due to its combination of a thiane ring with amino and sulfone groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H14N2O2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
3-(aminomethyl)-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C6H14N2O2S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6H,1-4,7-8H2 |
Clé InChI |
AKLPNLSKRNDMJW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC(C1N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
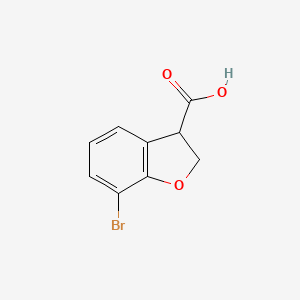
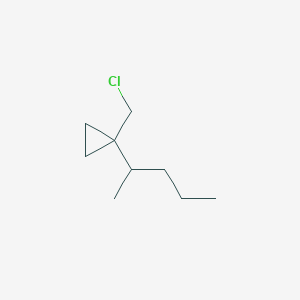

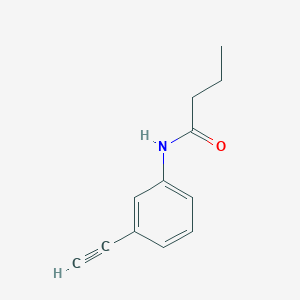
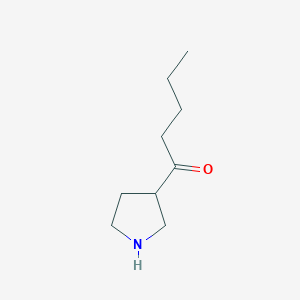
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
